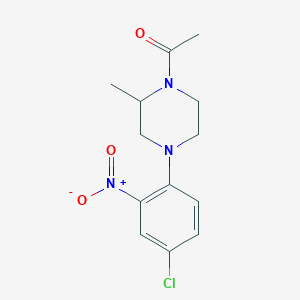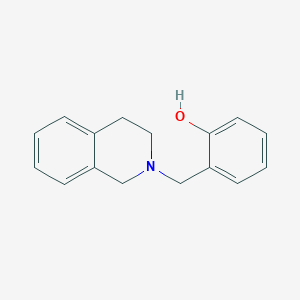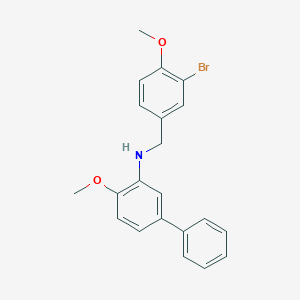
1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine (ACNP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ACNP is a piperazine derivative that has been synthesized through a multi-step process and has shown promising results in numerous studies.
Mechanism of Action
The mechanism of action of 1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine is not fully understood, but it is believed to involve the modulation of certain neurotransmitters and enzymes in the brain. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which can have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects, including the ability to increase the levels of certain neurotransmitters in the brain, reduce inflammation, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine, including further investigation into its mechanism of action and potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, more research is needed to fully understand the safety and toxicity of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has shown potential in various scientific research fields. Its synthesis has been optimized to increase yield and purity, and studies have shown its neuroprotective, anti-inflammatory, and anti-cancer properties. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine involves several steps, including the reaction of 1-methylpiperazine with acetic anhydride, followed by the reaction of the resulting compound with 4-chloro-2-nitrobenzoyl chloride. The final product is obtained through the reduction of the nitro group. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
1-acetyl-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has neuroprotective effects and can inhibit the activity of certain enzymes involved in neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-[4-(4-chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-9-8-15(5-6-16(9)10(2)18)12-4-3-11(14)7-13(12)17(19)20/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRQDZZEQCXFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)
![N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)

![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4995269.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)
![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)
